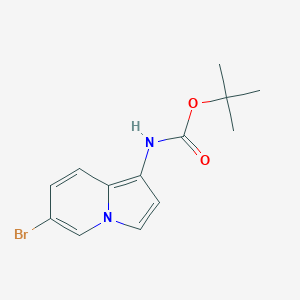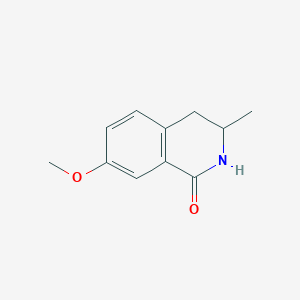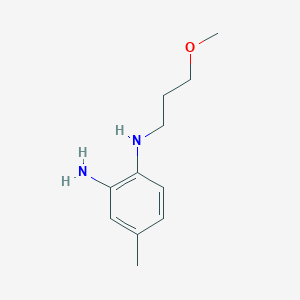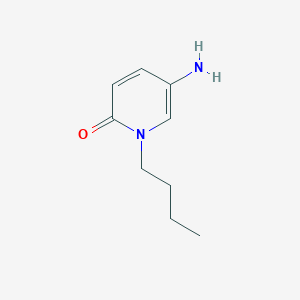
tert-Butyl(6-bromoindolizin-1-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl(6-bromoindolizin-1-yl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromine atom, and an indolizinyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(6-bromoindolizin-1-yl)carbamate typically involves the reaction of 6-bromoindolizine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
- Dissolve 6-bromoindolizine in anhydrous dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add tert-butyl chloroformate to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product with dichloromethane.
- Purify the product by column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
tert-Butyl(6-bromoindolizin-1-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The indolizinyl moiety can be oxidized to form corresponding N-oxides.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the indolizinyl ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted indolizines depending on the nucleophile used.
Oxidation Reactions: N-oxides of the indolizinyl moiety.
Reduction Reactions: Dehalogenated or modified indolizines.
科学的研究の応用
tert-Butyl(6-bromoindolizin-1-yl)carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of tert-Butyl(6-bromoindolizin-1-yl)carbamate involves its interaction with specific molecular targets. The bromine atom and the indolizinyl moiety play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
類似化合物との比較
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with a tert-butyl group and a carbamate moiety.
6-Bromoindolizine: The parent compound without the tert-butyl carbamate group.
tert-Butyl (6-bromobenzo[d]thiazol-2-yl)carbamate: A similar compound with a benzo[d]thiazole ring instead of an indolizine ring.
Uniqueness
tert-Butyl(6-bromoindolizin-1-yl)carbamate is unique due to the presence of both the bromine atom and the indolizinyl moiety, which confer distinct chemical and biological properties
特性
分子式 |
C13H15BrN2O2 |
|---|---|
分子量 |
311.17 g/mol |
IUPAC名 |
tert-butyl N-(6-bromoindolizin-1-yl)carbamate |
InChI |
InChI=1S/C13H15BrN2O2/c1-13(2,3)18-12(17)15-10-6-7-16-8-9(14)4-5-11(10)16/h4-8H,1-3H3,(H,15,17) |
InChIキー |
ZQUZBURSKJNBBE-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=C2C=CC(=CN2C=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-methyl-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13059924.png)



![{3-[(2,6-Dimethyloxan-4-yl)amino]propyl}dimethylamine](/img/structure/B13059941.png)

![1-[(4-methylmorpholin-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13059957.png)
![2-Methyl-2,5-diazaspiro[3.4]octan-6-one](/img/structure/B13059963.png)

![[1-(4-Nitrophenyl)piperidin-4-ylidene]aminobenzoate](/img/structure/B13059972.png)

![2-[(2,5-Dimethylphenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B13059976.png)
![tert-Butyl 4,4-difluoro-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13059983.png)
![(E)-N-(2-nitrophenyl)-1-{N'-[(2E)-5,5,5-trifluoro-4-oxopentan-2-ylidene]hydrazinecarbonyl}methanecarbohydrazonoylcyanide](/img/structure/B13059991.png)
